molecular formula C19H25N3O B2649858 5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380169-74-2

5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine

Cat. No. B2649858
CAS RN: 2380169-74-2
M. Wt: 311.429
InChI Key: TUQNIWQVAKXDSM-UHFFFAOYSA-N
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Description

5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is a compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of 5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to possess anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to possess a wide range of potential applications in various scientific fields. However, one limitation of using this compound is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on 5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine. One potential direction is to further investigate its potential use as an anticonvulsant, anti-inflammatory, and analgesic agent. Additionally, more research is needed to understand its exact mechanism of action and how it interacts with various neurotransmitter systems. Furthermore, it may be worthwhile to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.

Synthesis Methods

The synthesis method of 5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine involves the reaction of 4-aminopiperidine with 2-methylbenzyl chloride to form 1-[(2-methylphenyl)methyl]piperidine-4-amine. The resulting compound is then reacted with ethyl 2-chloro-4-oxo-4H-pyrimidine-5-carboxylate to yield this compound. The synthesis method is relatively simple and efficient, making it a promising compound for further research.

Scientific Research Applications

5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine has shown significant potential in various scientific research applications. It has been studied for its potential use as an anticonvulsant, anti-inflammatory, and analgesic agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-3-16-12-20-19(21-13-16)23-18-8-10-22(11-9-18)14-17-7-5-4-6-15(17)2/h4-7,12-13,18H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQNIWQVAKXDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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